n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
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Overview
Description
n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyrazole ring, and an amine group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with 2-ethylthiazole, the compound is synthesized through a cyclization reaction involving an appropriate precursor.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a suitable pyrazole derivative.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-((2-Methylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- n-((2-Propylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine
Uniqueness
n-((2-Ethylthiazol-4-yl)methyl)-1-(1h-pyrazol-1-yl)propan-2-amine is unique due to its specific ethyl substitution on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H18N4S |
---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C12H18N4S/c1-3-12-15-11(9-17-12)7-13-10(2)8-16-6-4-5-14-16/h4-6,9-10,13H,3,7-8H2,1-2H3 |
InChI Key |
DPCKLSVGGPIYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CNC(C)CN2C=CC=N2 |
Origin of Product |
United States |
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